molecular formula C10H12BrNO B185346 N-(2-bromo-4,5-dimethylphenyl)acetamide CAS No. 22364-28-9

N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No. B185346
CAS RN: 22364-28-9
M. Wt: 242.11 g/mol
InChI Key: SUNBHBXAMLHMAE-UHFFFAOYSA-N
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Patent
US05763608

Procedure details

To a stirred solution of 50.0 g (0.41 mol) of 3,4-dimethylaniline in 250 mL of glacial acetic acid was added 46.0 g (0.45 mol) of acetic anhydride was added dropwise with ice-bath cooling. The reaction was heated for 15 minutes at 120° C., then cooled to 10° C. Bromine (32.8 g, 0.21 mol) was added dropwise over 25 minutes. The addition funnel was washed with a small amount of acetic acid, and 27.2 g (0.24 mol) of 30% hydrogen peroxide was added over 30 minutes. The reaction was stirred for 2 hours at 10°-15° C. and then poured into 1200 mL of cold water. The precipitated product was collected by filtration, washed with water, and dried under vacuum to give 93.0 g (94% yield) of crude 2-bromo-4,5-dimethylacetanilide which was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[C:10]([O:13]C(=O)C)(=O)[CH3:11].[Br:17]Br.OO>C(O)(=O)C.O>[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][C:6]([Br:17])=[C:4]([NH:5][C:10]([CH3:11])=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(N)C=CC1C
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
32.8 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
27.2 g
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours at 10°-15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise with ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
ADDITION
Type
ADDITION
Details
was added over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=C(C=C1C)Br)NC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 182.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.